N-benzyl-2,4-dichlorobenzenesulfonamide

Description

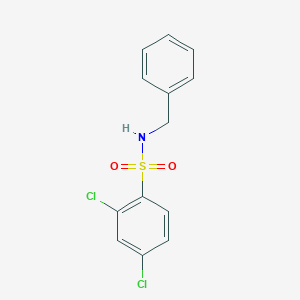

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11Cl2NO2S |

|---|---|

Molecular Weight |

316.2 g/mol |

IUPAC Name |

N-benzyl-2,4-dichlorobenzenesulfonamide |

InChI |

InChI=1S/C13H11Cl2NO2S/c14-11-6-7-13(12(15)8-11)19(17,18)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |

InChI Key |

WTNICJUHOYMCGH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of N Benzyl 2,4 Dichlorobenzenesulfonamide and Its Analogues

Strategies for the Direct Synthesis of N-benzyl-2,4-dichlorobenzenesulfonamide

The direct synthesis of this compound is typically achieved through the reaction of 2,4-dichlorobenzenesulfonyl chloride with benzylamine (B48309). This foundational reaction is a cornerstone of sulfonamide synthesis, allowing for the formation of the crucial S-N bond.

Optimization of Reaction Conditions and Yield for this compound Production

The conventional synthesis involves the dropwise addition of the sulfonyl chloride to the amine in the presence of a base to scavenge the hydrochloric acid byproduct. mdpi.comsci-hub.se Research into analogous N-aryl-arylsulfonamides provides a framework for optimizing the production of this compound. Key parameters for optimization include the choice of solvent, base, reaction temperature, and time.

For instance, in the synthesis of related compounds like 2,4-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide, the reactants are heated together, often without a solvent, and the product is subsequently isolated by precipitation in cold water and recrystallized from a solvent like dilute ethanol. nih.gov The purity is then confirmed through spectral methods and melting point determination. nih.govnih.gov Optimization studies on similar transformations have shown that variables such as the type of base (e.g., pyridine (B92270), sodium carbonate) and the solvent (e.g., acetonitrile, water) can significantly impact reaction yield and purity. sci-hub.seresearchgate.net For example, using water as a solvent with sodium carbonate as the base has been reported as an effective green alternative to traditional organic solvents. mdpi.comsci-hub.se

Table 1: Parameters for Optimizing the Synthesis of this compound

| Parameter | Options | Rationale |

| Solvent | Dichloromethane, Acetonitrile, Water, Toluene, Solvent-free | Influences reactant solubility and reaction rate. Water is a green alternative. mdpi.comsci-hub.se |

| Base | Pyridine, Triethylamine, Sodium Carbonate, Sodium Bicarbonate | Neutralizes HCl byproduct, driving the reaction to completion. mdpi.comsci-hub.seresearchgate.net |

| Temperature | 0 °C to Reflux | Controls reaction kinetics; higher temperatures can increase rate but may lead to side products. nih.govnih.gov |

| Reaction Time | 1 to 24 hours | Monitored by techniques like TLC or HPLC to determine the point of maximum conversion. researchgate.netchemicalbook.com |

| Reactant Ratio | Stoichiometric to slight excess of amine | Using a slight excess of benzylamine can ensure the complete consumption of the more expensive sulfonyl chloride. |

| Purification | Recrystallization (e.g., from ethanol/water), Column Chromatography | Essential for removing unreacted starting materials and byproducts to obtain a pure product. nih.gov |

Investigations into Green Chemistry Approaches for Sulfonamide Synthesis

In recent years, significant efforts have been directed toward developing more environmentally benign methods for sulfonamide synthesis. These "green" approaches aim to minimize waste, avoid hazardous solvents, and improve energy efficiency.

Several key strategies have emerged:

Aqueous Synthesis : One of the simplest green modifications is the replacement of volatile and toxic organic solvents with water. researchgate.net The reaction of sulfonyl chlorides with amines can be performed efficiently in water, often using an inorganic base like sodium carbonate as an acid scavenger. mdpi.comsci-hub.sescilit.com The desired sulfonamide products often precipitate directly from the reaction mixture in high purity, simplifying isolation to a mere filtration step. mdpi.comsci-hub.se

Solvent-Free Reactions : Another approach involves conducting the reaction under neat (solvent-free) conditions. This method reduces waste and can lead to shorter reaction times. For example, the sulfonylation of various amines with arylsulfonyl chlorides has been successfully carried out at room temperature without any solvent. sci-hub.se

Mechanochemistry : A more advanced green technique is mechanosynthesis, which uses mechanical force (e.g., in a ball mill) to drive chemical reactions. rsc.org A one-pot, two-step mechanochemical procedure has been developed that starts from disulfides, generates the sulfonyl chloride intermediate in situ, and then reacts it with an amine to form the sulfonamide. rsc.org This solvent-free method is highly efficient and uses cost-effective, environmentally friendly reagents. rsc.org

These green methodologies are broadly applicable and represent viable, sustainable alternatives for the industrial production of this compound.

Derivatization Strategies for Structural Modification of the this compound Core

The this compound scaffold serves as a versatile template for chemical modification. Derivatization strategies typically focus on altering the benzyl (B1604629) moiety, the dichlorobenzenesulfonamide core, or appending entirely new pharmacophoric units.

N-Substitution and Aromatic Ring Modification in the Benzyl Moiety

Modifying the benzyl portion of the molecule allows for the fine-tuning of its steric and electronic properties. This can be achieved by introducing various substituents onto the aromatic ring of the benzyl group. Synthetically, this is accomplished by using appropriately substituted benzylamines as the starting material in the reaction with 2,4-dichlorobenzenesulfonyl chloride.

Table 2: Examples of N-Substitutions and Benzyl Ring Modifications

| Starting Amine | Resulting N-Substitution | Potential Effect of Modification |

| Benzylamine | N-benzyl | Parent compound. |

| 4-Methylbenzylamine | N-(4-methylbenzyl) | Introduces an electron-donating group, potentially altering electronic properties. |

| 4-Chlorobenzylamine | N-(4-chlorobenzyl) | Introduces an electron-withdrawing group, affecting lipophilicity and electronic interactions. |

| 4-Methoxybenzylamine | N-(4-methoxybenzyl) | Adds a strong electron-donating group, capable of hydrogen bond acceptance. |

| 2-Phenylethylamine | N-(2-phenylethyl) | Increases the length and flexibility of the linker between the nitrogen and the phenyl ring. |

Substituent Effects on the Dichlorobenzenesulfonamide Core

The two chlorine atoms on the benzenesulfonamide (B165840) ring are critical features of the molecule, exerting a strong electron-withdrawing effect. Understanding their influence is often achieved by comparing the parent compound to analogues with different substituents on this ring. The electronic effects of substituents are well-documented and can be quantified using parameters like Hammett constants. mdpi.comnih.gov

These effects are a combination of:

Inductive/Field Effects (F) : The polarization of sigma bonds transmitted through the molecular framework or through space.

Resonance Effects (R) : The delocalization of pi-electrons, which is particularly important for substituents in the ortho and para positions. mdpi.com

Incorporation of Hybrid Pharmacophores with the 2,4-dichlorobenzenesulfonamide (B1301883) Moiety (e.g., Chalcones, Oxadiazoles)

A prominent strategy in medicinal chemistry is molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic activity. nih.gov The 2,4-dichlorobenzenesulfonamide moiety has been successfully hybridized with other biologically active scaffolds, notably chalcones and oxadiazoles.

Chalcone (B49325) Hybrids : Chalcones (1,3-diaryl-2-propen-1-ones) are known for their diverse biological activities. nih.gov Hybrid molecules are synthesized by first preparing a sulfonamide that contains a suitable ketone, such as N-(4-acetylphenyl)-2,4-dichlorobenzenesulfonamide. This intermediate then undergoes a Claisen-Schmidt condensation with various substituted aromatic aldehydes to yield the final chalcone-sulfonamide hybrids. mdpi.comkoreascience.krnih.gov This reaction is typically base-catalyzed and allows for the introduction of a wide range of substituents on the second aromatic ring of the chalcone unit. mdpi.com Research has demonstrated the synthesis of (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides, which displayed significant biological effects. nih.gov

Oxadiazole Hybrids : The 1,3,4-oxadiazole (B1194373) ring is another privileged scaffold in drug discovery. scispace.comacs.org The synthesis of sulfonamide-oxadiazole hybrids is a multi-step process. researchgate.netjocpr.com A typical route starts with a sulfonamide-containing carboxylic acid, which is converted to its corresponding ester, and then to a hydrazide. The hydrazide is a key intermediate that can be cyclized to form the 1,3,4-oxadiazole ring. For example, reacting the hydrazide with carbon disulfide and potassium hydroxide (B78521) leads to a 2-mercapto-1,3,4-oxadiazole derivative, which can be further functionalized. jocpr.commdpi.com

Table 3: Examples of Synthesized Hybrid Pharmacophores

| Hybrid Type | Key Synthetic Reaction | Intermediate | Resulting Structure |

| Chalcone | Claisen-Schmidt Condensation mdpi.comkoreascience.kr | Sulfonamide with a ketone functional group (e.g., N-(4-acetylphenyl)-2,4-dichlorobenzenesulfonamide) | A molecule containing both the 2,4-dichlorobenzenesulfonamide and the 1,3-diaryl-2-propen-1-one systems. nih.gov |

| 1,3,4-Oxadiazole | Cyclization of a hydrazide jocpr.commdpi.com | Sulfonamide-containing carbohydrazide | A molecule where the 2,4-dichlorobenzenesulfonamide moiety is linked, often via a phenyl ring, to a 1,3,4-oxadiazole ring. scispace.com |

Novel Synthetic Pathways for Analogues with Enhanced Research Attributes

The development of novel synthetic methodologies for producing analogues of this compound is critical for advancing research into the therapeutic potential of this class of compounds. Modern synthetic strategies focus on creating derivatives with enhanced biological activities, improved metabolic stability, and greater target specificity. These approaches often involve the incorporation of diverse pharmacophores and the use of innovative reaction conditions to streamline the synthesis of complex molecules.

Recent research has successfully designed and synthesized analogues with significant potential in areas such as oncology and antioxidant therapies. One notable approach involves a two-stage process to create chalcone derivatives bearing the 2,4-dichlorobenzenesulfonamide moiety. nih.gov The initial step involves the reaction of 4-aminoacetophenone with 2,4-dichloro-5-methylbenzenesulfonyl chloride in pyridine to produce an N-(4-acetylphenyl)-2,4-dichloro-5-methylbenzenesulfonamide intermediate. nih.gov This substrate then undergoes a Claisen-Schmidt condensation with various substituted benzaldehydes in a basic medium. nih.gov This pathway has yielded a series of (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide analogues with significant anticancer and antioxidant properties. nih.govnih.gov For instance, derivative 5 in this series demonstrated high activity against the AGS human gastric adenocarcinoma cell line, inducing cell cycle arrest, mitochondrial membrane depolarization, and activation of caspases-8 and -9. nih.govnih.gov

Another innovative strategy focuses on synthesizing N-(heterocyclylphenyl)benzenesulfonamide analogues as potent inhibitors of β-catenin, a key protein in the Wnt signaling pathway implicated in cancer. nih.gov Researchers have developed N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide and related compounds that show enhanced antitumor activity and metabolic stability. nih.gov The synthesis of these novel N-(heterocyclylphenyl)benzenesulfonamides has led to the identification of compounds that significantly inhibit cancer cell proliferation in cell lines such as SW480 and HCT116. nih.gov

A different approach has been developed for the regioselective incorporation of a sulfonamide unit into heteroarene scaffolds, leading to heteroaromatic N-benzyl sulfonamides with potential as anticancer agents. rsc.org This method is a two-step, one-pot reaction that proceeds via the in situ reduction of an intermediate N-sulfonyl imine under mild conditions. rsc.org This synthetic route has enabled the preparation of a library of N-benzylic sulfonamides derived from scaffolds like indole, with some compounds exhibiting greater cytotoxic potency than established anticancer agents. rsc.org

Furthermore, advancements in reaction technology, such as continuous flow synthesis, offer new possibilities for the efficient and scalable production of benzenesulfonamide analogues. A continuous flow process has been reported for the synthesis of N,N-dibenzyl-4-chlorobenzenesulfonamide, achieving a high production rate using a single reactor coil and in-line quenching. researchgate.net While applied to a related structure, this methodology highlights a novel pathway that could be adapted for the synthesis of this compound analogues, providing benefits such as improved safety and accelerated reaction kinetics. researchgate.net

Patented research also discloses the preparation of N-benzyl-N-arylsulfonamide derivatives designed as specific inhibitors of the Kv1.3 potassium channel, which is a target for autoimmune diseases. google.com The synthetic routes described involve multi-step sequences including condensation, reduction of a nitro group to an amino group, followed by reductive amination and sulfonamidation to yield the final products. google.com

These diverse synthetic strategies underscore the active development in the field, aiming to produce a wide range of this compound analogues with fine-tuned properties for targeted research applications.

Table 1: Synthesis and Anticancer Activity of Chalcone Analogues

This table summarizes the synthesis of (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide derivatives and their activity against various cancer cell lines. Data sourced from "New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties". nih.govnih.gov

| Compound | R-group (Substituent on Benzaldehyde) | Synthetic Yield (%) | HeLa IC₅₀ (µg/mL) | HL-60 IC₅₀ (µg/mL) | AGS IC₅₀ (µg/mL) |

| 4 | H | 87% | 4.89 | 3.23 | 9.63 |

| 5 | 4-Cl | 82% | 1.15 | 1.35 | 0.89 |

| 6 | 4-F | 75% | 2.54 | 2.11 | 1.77 |

| 7 | 4-OH | 53% | 2.45 | 1.98 | 2.01 |

| 8 | 4-OCH₃ | 68% | 3.11 | 2.87 | 3.54 |

Table 2: β-Catenin Inhibitory Activity of N-(heterocyclylphenyl)benzenesulfonamide Analogues

This table presents data on novel benzenesulfonamide analogues synthesized as β-catenin inhibitors, showing their efficacy in cancer cell proliferation assays. Data sourced from "Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability". nih.gov

| Compound | Structure | SW480 Cell Proliferation IC₅₀ (µM) | HCT116 Cell Proliferation IC₅₀ (µM) |

| 25 | N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide | 2 | 0.12 |

| 5 (Ref.) | Reference Compound | > 10 | > 10 |

| 5-FU (Ref.) | 5-Fluorouracil (Reference) | 2.5 | 0.2 |

Advanced Structural Elucidation and Conformational Analysis in Research

X-ray Crystallographic Studies of N-benzyl-2,4-dichlorobenzenesulfonamide and its Complexes

For instance, studies on structurally related N-benzyl derivatives, such as N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, illustrate the depth of information provided by X-ray crystallography. vensel.org In such an analysis, researchers can determine the crystal system and space group; for example, a compound might crystallize in the monoclinic P21/n space group. vensel.org The data allows for the precise measurement of unit cell dimensions (a, b, c) and angles (α, β, γ). vensel.org Crucially, the analysis reveals the intramolecular and intermolecular forces that stabilize the crystal packing, such as N-H···N, N-H···O, N-H···S, and C-H···N hydrogen bonds. vensel.org This level of detail is fundamental to understanding the solid-state behavior and physicochemical properties of the compound. Similar analyses on complexes of this compound would be invaluable for mapping its interaction with other molecules.

Spectroscopic Characterization Methodologies for Structural Insights

Spectroscopic techniques are vital for probing the structure and dynamic behavior of this compound in various states.

Advanced NMR Spectroscopic Analysis for Conformational Preferences

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure and conformational dynamics of this compound in solution. Analysis of ¹H and ¹³C NMR spectra allows for the assignment of signals to specific atoms within the molecule.

The presence of bulky groups, such as the 2,4-dichlorophenyl and benzyl (B1604629) moieties, attached to the sulfonamide linkage can lead to hindered rotation around the sulfur-nitrogen (S-N) bond. This restricted rotation can result in the existence of multiple stable conformers, or rotamers, which are in slow exchange on the NMR timescale at room temperature. scielo.brresearchgate.net This phenomenon would manifest as a doubling of certain signals in the ¹H and ¹³C NMR spectra, with distinct chemical shifts for the atoms in each conformational state. scielo.br Temperature-dependent NMR studies can be employed to study these dynamic processes, allowing for the calculation of the energy barrier (ΔG‡) for rotation. nih.gov Two-dimensional NMR techniques like HSQC and HMBC are essential for unambiguously assigning the proton and carbon signals, especially in cases of spectral complexity arising from conformational isomerism. scielo.brresearchgate.net

Interactive Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents expected chemical shift ranges based on data from structurally similar fragments. Actual values may vary.

| Atom/Group | Nucleus | Expected Chemical Shift (ppm) | Notes |

| Benzyl CH₂ | ¹H | 4.2 - 4.5 | A singlet or doublet depending on coupling to N-H. rsc.org |

| Benzyl CH₂ | ¹³C | 47 - 50 | |

| Benzyl Aromatic C-H | ¹H | 7.2 - 7.4 | Multiplet. rsc.org |

| Benzyl Aromatic C | ¹³C | 127 - 139 | Multiple signals expected. rsc.orgchemicalbook.com |

| Dichlorophenyl Aromatic C-H | ¹H | 7.4 - 8.0 | Complex multiplet pattern due to substitution. |

| Dichlorophenyl Aromatic C | ¹³C | 128 - 140 | Multiple signals expected, including those for carbons bearing chlorine. |

| N-H | ¹H | Variable | Broad signal, position is dependent on solvent and concentration. |

Vibrational Spectroscopy for Functional Group Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides critical information about the functional groups present in this compound and their electronic environment. rsc.org The analysis of vibrational modes is essential for confirming the molecular structure.

The sulfonamide group (SO₂NH) gives rise to very strong and characteristic absorption bands in the FT-IR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly informative and typically appear in the regions of 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively. The position of these bands can be influenced by hydrogen bonding involving the N-H group. nih.gov Other key vibrations include the N-H stretch, usually seen as a medium-intensity band around 3200-3300 cm⁻¹, and the C-Cl stretching vibrations associated with the dichlorinated ring, which are expected in the fingerprint region below 800 cm⁻¹. nih.gov Analysis of the spectra of both monomeric and potentially dimeric forms (formed via hydrogen bonding) can reveal insights into intermolecular interactions. nih.gov

Interactive Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | -NH- | 3200 - 3300 | Medium |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak |

| Asymmetric SO₂ Stretch | S=O | 1330 - 1370 | Strong |

| Symmetric SO₂ Stretch | S=O | 1150 - 1180 | Strong |

| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 | Medium-Variable |

| C-N Stretch | -C-N- | 1300 - 1350 | Medium |

| S-N Stretch | -S-N- | 900 - 950 | Medium |

| C-Cl Stretch | Ar-Cl | 600 - 800 | Strong |

Stereochemical Investigations and Isomerism in this compound Derivatives

The stereochemistry of this compound and its derivatives is a critical aspect of its molecular characterization. Isomerism in this class of compounds can arise from several sources.

One significant example is found in derivatives where additional stereocenters or sources of geometric isomerism are introduced. For instance, a series of (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides has been synthesized. nih.gov In these molecules, the "(E)" designation refers to the stereochemistry of the carbon-carbon double bond in the chalcone (B49325) moiety, indicating a specific geometric isomer was selectively prepared. nih.gov This highlights how synthetic strategies can target specific isomers.

Furthermore, as discussed in the NMR section, the this compound structure itself is prone to exhibiting conformational isomerism due to the restricted rotation around the N-S bond. This phenomenon, known as atropisomerism, can lead to stable, non-superimposable rotational isomers (atropisomers) that can be isolated or observed as distinct species at room temperature, particularly if the steric hindrance from the substituents is sufficiently large. This type of isomerism is a key feature in the stereochemical profile of many bulky N-aryl and N-benzyl sulfonamides.

Computational and Theoretical Chemistry Investigations of N Benzyl 2,4 Dichlorobenzenesulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. researchgate.netepstem.net By solving approximations of the Schrödinger equation, DFT can determine the molecule's three-dimensional geometry, electron distribution, and orbital energies. researchgate.net Methods like B3LYP with basis sets such as 6-311G(d,p) or 6-31G(d,p) are commonly employed to optimize the molecular structure and calculate various parameters. researchgate.netepstem.net

Key outputs from these calculations include:

Optimized Molecular Geometry: DFT calculations provide precise bond lengths, bond angles, and dihedral angles corresponding to the molecule's most stable conformation (ground state). epstem.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between HOMO and LUMO (ΔEgap) is a descriptor of molecular stability and reactivity. mdpi.com A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface. These maps identify electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, which are key to predicting how the molecule will interact with other chemical species, including biological receptors. researchgate.net For sulfonamides, the oxygen atoms of the sulfonyl group are expected to be highly electronegative regions. mdpi.com

Table 1: Representative Theoretical Parameters from DFT Calculations for Sulfonamide-Related Structures Note: This data is representative of typical values obtained for similar aromatic sulfonamide structures and illustrates the type of information generated from DFT analysis.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | Relates to chemical reactivity and stability |

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For N-benzyl-2,4-dichlorobenzenesulfonamide, MD simulations can provide critical insights into its behavior in a biological environment, such as in solution or when bound to a protein. researchgate.net

Starting from a static docked pose (from molecular docking), an MD simulation can:

Assess Complex Stability: By simulating the trajectory of the ligand-protein complex over a period of nanoseconds, researchers can assess its stability. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD value over time suggests that the ligand remains securely in the binding pocket and that the predicted binding mode is stable. nih.govresearchgate.net

Conformational Sampling: The simulation allows the molecule to explore different conformations, revealing its flexibility and the range of shapes it can adopt. This is crucial for understanding how it might adapt to fit into a binding site.

Refine Binding Poses: MD simulations can refine the initial docking pose, providing a more accurate and dynamic picture of the ligand-target interactions, including the role of water molecules in the binding site. researchgate.net

Molecular Docking Studies for Elucidating Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is essential for screening potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com The process involves placing the ligand (this compound) into the binding site of a protein of interest and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). mdpi.com

A primary outcome of molecular docking is a detailed profile of the interactions between the ligand and the amino acid residues of the protein's binding pocket. nih.gov For a molecule like this compound, these interactions typically include:

Hydrogen Bonds: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (the N-H) and acceptor (the O=S=O oxygens), allowing it to form strong, directional interactions with polar residues in the active site.

Hydrophobic Interactions: The benzyl (B1604629) and dichlorophenyl rings are hydrophobic and can form favorable van der Waals interactions with nonpolar amino acid residues such as Leucine, Isoleucine, and Phenylalanine.

Halogen Bonds: The chlorine atoms on the dichlorophenyl ring can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic residues like Tyrosine, Tryptophan, or Phenylalanine.

Table 2: Example of Ligand-Protein Interactions for a Sulfonamide Inhibitor from a Docking Study Note: This table is a representative example based on docking studies of sulfonamide-based inhibitors, illustrating the types of interactions that could be identified for this compound.

| Interacting Residue | Interaction Type | Ligand Moiety Involved |

|---|---|---|

| Arginine (Arg) | Hydrogen Bond | Sulfonyl Oxygen |

| Serine (Ser) | Hydrogen Bond | Sulfonamide N-H |

| Leucine (Leu) | Hydrophobic | Benzyl Ring |

| Phenylalanine (Phe) | π-π Stacking | Dichlorophenyl Ring |

By analyzing the common interaction patterns of a series of active molecules, docking can help identify the key pharmacophoric features—the essential structural elements required for biological activity. For this compound, the key pharmacophores are likely the 2,4-dichlorobenzenesulfonamide (B1301883) group and the benzyl moiety. nih.govresearchgate.net Docking studies can confirm the importance of each part:

The 2,4-Dichlorophenyl Group: This group likely fits into a specific hydrophobic pocket, with the chlorine atoms contributing to binding affinity through specific interactions.

The Sulfonamide Linker: This acts as a crucial hydrogen-bonding hub.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wildlife-biodiversity.com

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known biological activities (e.g., IC₅₀ values). wildlife-biodiversity.com These descriptors quantify various aspects of the molecule's physicochemical properties:

Electronic Descriptors: (e.g., HOMO/LUMO energies, dipole moment) from quantum chemical calculations.

Steric Descriptors: (e.g., molecular volume, surface area) that describe the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., LogP) which measure the molecule's lipophilicity.

Topological Descriptors: Numerical values derived from the 2D graph representation of the molecule.

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is generated that correlates these descriptors with the observed activity. wildlife-biodiversity.com Such a model can then be used to predict the biological activity of new, unsynthesized compounds like this compound or its derivatives, allowing for the prioritization of candidates for synthesis and testing. mdpi.com This predictive capability significantly accelerates the drug discovery process by focusing resources on the most promising molecules. wildlife-biodiversity.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol |

| S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide |

| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one |

| Leucine |

| Isoleucine |

| Phenylalanine |

| Arginine |

| Serine |

| Tyrosine |

| Tryptophan |

Structure Activity Relationship Sar Studies and Molecular Design Principles for N Benzyl 2,4 Dichlorobenzenesulfonamide Analogues

Impact of N-Benzyl Substitution Patterns on Biological Activity Profiles

Modifications to the N-benzyl ring have been shown to significantly influence the biological activity of this class of compounds. The substitution pattern, including the nature and position of substituents, plays a critical role in molecular interactions with biological targets.

Research into various benzenesulfonamide (B165840) and related scaffolds has consistently demonstrated that the substitution on the N-benzyl moiety is a key determinant of activity. For instance, in a series of N-dimethylphenyl substituted N-benzyl-4-chlorobenzenesulfonamides, the position of the dimethyl groups on the phenyl ring attached to the nitrogen atom was systematically varied to assess its impact. researchgate.net Similarly, studies on other molecular scaffolds, such as N-benzyl-3-methylbuten-2-enamides, have explored the effect of para-substituents on the N-benzyl group, revealing that moieties like hydroxyl, isobutoxy, and isopropoxy can modulate antibacterial activity. nih.gov For example, N-(4-isobutoxybenzyl)-3-methylbut-2-enamide and N-(4-isopropoxybenzyl)-3-methylbut-2-enamide showed better activity against S. aureus than the N-(4-hydroxybenzyl) analogue. nih.gov

In the context of anticancer agents, the substitution pattern on the phenyl ring of a benzylamino group was found to be important for antiproliferative activity. nih.gov Specifically, the introduction of an electron-withdrawing chlorine atom at the para-position was a key finding. nih.gov The importance of a substituted, 6-membered benzyl (B1604629) ring has also been highlighted in the SAR of analogues of INT131, a complex benzenesulfonamide derivative, emphasizing that this part of the molecule is key for high transcriptional potency. nih.govnih.gov

The table below summarizes findings from various studies on how N-benzyl substitutions affect biological activity.

| Scaffold | N-Benzyl Substitution | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| N-benzyl-4-chlorobenzenesulfonamide | Dimethylphenyl (various isomers) | Synthesis of various isomers to probe impact on biological potential. | researchgate.net |

| N-benzyl-3-methylbuten-2-enamide | para-Hydroxy | Effective against E. coli (MIC 0.01 g/mL), less active against S. aureus. | nih.gov |

| N-benzyl-3-methylbuten-2-enamide | para-Isobutoxy | Effective against E. coli (MIC 0.01 g/mL) and S. aureus (MIC 0.01 g/mL). | nih.gov |

| N-benzyl-3-methylbuten-2-enamide | para-Isopropoxy | Effective against E. coli (MIC 0.01 g/mL) and S. aureus (MIC 0.02 g/mL). | nih.gov |

| 2-Benzylamino-4-amino-5-aroylthiazole | para-Chloro | Insertion of electron-withdrawing chlorine at the para-position plays an important role in antiproliferative activity. | nih.gov |

Role of Dichloro-Substituents on the Benzenesulfonamide Ring in Modulating Activity

The 2,4-dichloro substitution pattern on the benzenesulfonamide ring is a critical feature for the biological activity of the parent compound and its analogues. The presence and positioning of these electron-withdrawing chlorine atoms significantly influence the molecule's electronic properties and its ability to interact with target proteins.

Conversely, replacing the electron-withdrawing groups with electron-donating methyl groups, as seen in the analogue N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)-2,4,6-trimethylbenzenesulfonamide, led to diminished activity compared to analogues with electron-withdrawing substituents. nih.gov This highlights the importance of the electronic nature of the substituents on the benzenesulfonamide ring.

Research on other dichlorinated benzenesulfonamide derivatives has also been conducted. For instance, 2,5-dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide was evaluated for its effects on cardiovascular parameters, indicating that different dichlorination patterns can lead to varied biological activities. cerradopub.com.brresearchgate.net

| Compound/Analogue Series | Substitution on Benzenesulfonamide Ring | Key Finding | Reference |

|---|---|---|---|

| INT131 Analogues | Electron-withdrawing groups (Cl, F, Br) | Associated with stronger biological activity. | nih.gov |

| INT131 Analogues | Substitution at position 2 | Aided in tighter packing in the binding pocket and contributed to activity. | nih.govnih.gov |

| INT131 Analogues | Substitution at position 4 | Associated with higher transcriptional activity. A bromine atom at this position led to higher affinity. | nih.govnih.gov |

| INT131 Analogue | 2,4,6-trimethyl (electron-donating) | Showed diminished activity compared to analogues with electron-withdrawing groups. | nih.gov |

| Benzenesulfonamide derivative | 2,5-dichloro | Investigated for effects on perfusion pressure and coronary resistance, showing different biological profiles. | cerradopub.com.brresearchgate.net |

Strategic Incorporation of Additional Pharmacophores and Linkers on the N-benzyl-2,4-dichlorobenzenesulfonamide Scaffold

Beyond substitutions on the aromatic rings, the strategic addition of other pharmacophoric groups and the modification of the linker connecting the core moieties are crucial aspects of the molecular design of this compound analogues.

The sulfonamide linker itself is considered critical to the activity of these compounds. nih.govnih.gov In SAR studies of INT131 analogues, replacing the sulfonamide linker with an amide linker was shown to be detrimental to the compound's ability to bind to its target, PPARγ. The planar conformation of the amide's carbonyl group prevented the aromatic ring from making favorable π–π and hydrophobic interactions within the binding pocket. nih.gov

Another approach involves conjugating the benzenesulfonamide scaffold to other chemical entities. For instance, a series of 1,3,5-triazinyl-substituted benzenesulfonamide derivatives have been prepared through nucleophilic substitution of dichloro-substituted triazinyl-benzenesulfonamide with various amino acids. nih.gov This strategy effectively appends amino acid pharmacophores to the core structure, which can influence properties like solubility and provide new interaction points with biological targets.

Rational Design Principles for Optimizing Potency and Selectivity based on SAR Insights

The collective insights from SAR studies provide a foundation for the rational design of new analogues with optimized potency and selectivity. Key principles have emerged from the analysis of the this compound scaffold and related structures.

Maintain the Core Sulfonamide Linker: The sulfonamide moiety is crucial for maintaining the correct geometry for effective binding and should generally be conserved. nih.govnih.gov Its replacement with groups like amides can lead to a significant loss of activity. nih.gov

Optimize Substituents on the Benzenesulfonamide Ring: The presence of electron-withdrawing groups on this ring is beneficial for activity. nih.gov Specifically, bulky substitutions at the 2-position can enhance binding through better packing, while substitutions at the 4-position, such as a bromine atom, can form specific hydrogen bonds to increase affinity. nih.govnih.gov

Fine-Tune N-Benzyl Substitutions: The N-benzyl ring offers a platform for introducing a variety of substituents to modulate activity, selectivity, and pharmacokinetic properties. The addition of electron-withdrawing groups (e.g., chlorine) or lipophilic groups (e.g., isobutoxy) at the para-position has been shown to be an effective strategy in related scaffolds. nih.govnih.gov

Computational Approaches: Computational studies, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, are valuable tools. nih.gov These methods can help predict the activity of new derivatives and provide insights into how structural modifications influence binding modes and interactions with target proteins, thereby guiding synthetic efforts. researchgate.net

By integrating these principles, medicinal chemists can more efficiently navigate the chemical space around the this compound scaffold to develop novel compounds with improved therapeutic potential.

Investigation of Biological Activities and Molecular Mechanisms of N Benzyl 2,4 Dichlorobenzenesulfonamide and Its Analogues

Antineoplastic Activity and Cellular Mechanisms

N-benzyl-2,4-dichlorobenzenesulfonamide and its analogues have shown promise as anticancer agents by affecting cancer cell proliferation and inducing cell death through various cellular pathways.

Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines

Analogues of this compound have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. Specifically, chalcone (B49325) derivatives incorporating a 2,4-dichlorobenzenesulfonamide (B1301883) moiety have shown notable anticancer effects. nih.govnih.gov

The cytotoxic activity of these compounds has been evaluated using the MTT assay, with IC50 values indicating their potency. For instance, certain chalcone derivatives displayed substantial activity against cervical (HeLa), acute promyelocytic leukemia (HL-60), and gastric adenocarcinoma (AGS) cancer cells, with IC50 values ranging from 0.89 to 9.63 µg/mL. nih.govnih.gov One particularly active derivative showed high efficacy against the AGS cell line. nih.govnih.gov Another study highlighted that two regioisomeric compounds were effective against the highly aggressive breast cancer cell line HTB-26, pancreatic cancer cell line PC-3, and hepatocellular carcinoma cell line HepG2, with IC50 values between 10 and 50 µM. researchgate.net

Interactive Table: Cytotoxic Activity (IC50) of this compound Analogues

| Compound/Derivative | Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| Chalcone Derivative 5 | AGS | < 1.0 |

| Chalcone Derivative 7 | AGS | < 1.0 |

| Chalcone Derivative 5 | HL-60 | < 1.57 |

| Chalcone Derivative 7 | HL-60 | < 1.57 |

| Chalcone Derivative 5 | HeLa | 5.67 ± 0.35 |

This table is based on data from a study on new chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide moiety. nih.gov

Mechanisms of Cell Death Induction

The anticancer effects of these sulfonamide derivatives are linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. The mechanisms involved include the activation of caspases, disruption of the cell cycle, and depolarization of the mitochondrial membrane.

One highly active chalcone derivative with a 2,4-dichlorobenzenesulfonamide structure was found to strongly arrest the cell cycle in the subG0 phase, which is indicative of apoptosis. nih.govnih.gov This compound also induced depolarization of the mitochondrial membrane and activated both caspase-8 and caspase-9, key initiators and executioners of the apoptotic cascade. nih.govnih.gov Similarly, a different 2,4-dinitrobenzenesulfonamide (B1250028) derivative was shown to induce apoptosis in acute leukemia cell lines (K562 and Jurkat). nih.gov In K562 cells, this was accompanied by cell cycle arrest at the G2/M phase and activation of both intrinsic and extrinsic apoptotic pathways, including the loss of mitochondrial potential and activation of caspase-3. nih.gov In Jurkat cells, the compound caused cell cycle blockage at the G0/G1 phase and induced apoptosis through the intrinsic pathway, also involving the loss of mitochondrial potential. nih.gov

Exploration of Specific Anticancer Molecular Targets

Research into the specific molecular targets of this compound and its analogues has identified several key proteins and pathways.

S100A2-p53 Protein-Protein Interaction: The S100A2 protein, a potential tumor suppressor, has been shown to interact with the p53 tumor suppressor protein in a calcium-dependent manner. nih.gov This interaction, which occurs in the nucleus, can modulate the transcriptional activity of p53 and may play a role in controlling cell proliferation. nih.gov While not directly demonstrated for this compound, targeting such protein-protein interactions represents a potential mechanism for related anticancer compounds.

Metabolic Inhibitors of ATP Production: While direct evidence for this compound is pending, some anticancer agents exert their effects by disrupting cellular metabolism and inhibiting ATP production, which is crucial for cancer cell survival and proliferation.

Cysteine Cathepsins: Cysteine cathepsins are proteases that are often overexpressed in cancers and contribute to tumor progression, invasion, and metastasis. nih.govnih.gov Inhibitors of these enzymes have been shown to induce apoptosis in human cancer cells. nih.gov The development of specific inhibitors for cysteine cathepsins, such as cathepsin S and K, is an active area of research, with some dibenzamide compounds showing affinity for these enzymes. nih.govmdpi.commdpi.com

Enzyme Inhibition Studies and Target Identification

A significant area of investigation for this compound and its analogues is their ability to inhibit carbonic anhydrase enzymes, which are involved in various physiological and pathological processes, including cancer.

Carbonic Anhydrase (CA) Isozyme Inhibition Profiles and Selectivity

Benzenesulfonamides are a well-known class of carbonic anhydrase inhibitors (CAIs). peerj.com Analogues of this compound have been studied for their inhibitory activity against various human (h) CA isozymes.

A series of N-sulfonyl carbamimidothioates, which are related to the core structure, were found to be effective inhibitors of the tumor-associated isoforms hCA IX and hCA XII, while showing no significant inhibition of the off-target isoforms hCA I and II. nih.gov This selectivity for tumor-associated CAs is a desirable characteristic for anticancer drugs. nih.gov Another study on dihydrothiazole benzenesulfonamides found that a compound with a 2,4-dichlorophenyl substituent was a potent and selective inhibitor of hCA II. nih.gov Other benzenesulfonamide (B165840) derivatives have also demonstrated low nanomolar to subnanomolar inhibition of hCA IX and XII. nih.gov

Interactive Table: Inhibition Constants (Ki) of Benzenesulfonamide Analogues against Carbonic Anhydrase Isoforms

| Compound Series | Isoform | Inhibition Constant (Ki) Range (nM) |

|---|---|---|

| N-sulfonyl carbamimidothioates | hCA IX, hCA XII | Effective Inhibition |

| N-sulfonyl carbamimidothioates | hCA I, hCA II | No significant inhibition |

| Dihydrothiazole benzenesulfonamides (EMAC10101d) | hCA II | 8.1 |

| Benzenesulfonamides (Click Chemistry) | hCA IX | 1.5 - 38.9 |

| Benzenesulfonamides (Click Chemistry) | hCA XII | 0.8 - 12.4 |

| Benzenesulfonamides (Click Chemistry) | hCA I | 41.5 - 1500 |

This table compiles data from multiple studies on various benzenesulfonamide analogues. nih.govnih.govnih.gov

Thermodynamics of CA Binding and Inhibition Kinetics

The binding of sulfonamide inhibitors to carbonic anhydrases is a complex process that is influenced by pH and involves proton transfer. peerj.com Understanding the thermodynamics of this interaction is crucial for rational drug design. nih.govnih.govscispace.com

Isothermal titration calorimetry (ITC) is a key technique used to measure the thermodynamic parameters of binding, such as the change in enthalpy (ΔH) and entropy (ΔS). nih.gov Studies on various benzenesulfonamide inhibitors have shown that even structurally similar compounds can have very different binding enthalpies, which are often compensated by opposing changes in entropy. nih.gov The intrinsic thermodynamic parameters, which are independent of protonation effects, are essential for correlating structural features with binding affinity. peerj.comnih.govscispace.com Analysis of structurally similar pairs of inhibitors has revealed that the orientation of the molecule within the binding site can significantly impact the thermodynamics, leading to either a "classical" or "non-classical" hydrophobic effect. peerj.com

Structural Basis of CA Interaction (e.g., X-ray Complexes)

The interaction of sulfonamide-based inhibitors with carbonic anhydrases (CAs) is well-documented through X-ray crystallography. nih.gov While a specific crystal structure for this compound with a CA isozyme is not detailed in the provided results, the binding mode can be inferred from analogues. For instance, the high-resolution X-ray crystal structure of an adduct of a related benzenesulfonamide derivative with human carbonic anhydrase II (hCA II) reveals key interactions. nih.gov The inhibitor binds in the hydrophobic half of the enzyme's active site. nih.gov The sulfonamide group's nitrogen atom coordinates with the zinc ion (Zn(II)) in the active site, a hallmark of this class of inhibitors. nih.gov Furthermore, the SO2NH2 group participates in a network of hydrogen bonds with the amino acid residues Thr199 and Glu106. nih.gov Extensive van der Waals contacts are also formed with several hydrophobic residues, including Gln92, Val121, Phe131, Leu198, Thr200, and Pro202, which helps to anchor the inhibitor firmly in the active site. nih.gov This structural understanding provides a basis for designing more potent and selective CA inhibitors. nih.govnih.gov

Other Enzyme Targets and Their Modulation

Derivatives and analogues of this compound have been investigated for their ability to modulate a variety of other enzymes beyond carbonic anhydrases.

Dihydropteroate (B1496061) Synthase (DHPS): Sulfonamides are known inhibitors of DHPS, an essential enzyme in the folate synthesis pathway of microorganisms. Some compounds are designed to act as antifolates, with some potentiating the activity of DHPS inhibitors like dapsone. nih.gov

Tyrosinase: This key enzyme in melanin (B1238610) synthesis is a target for depigmentation agents. doi.org N-benzylbenzamide derivatives, which share a structural motif with the target compound, have been identified as a class of potent tyrosinase inhibitors. doi.orgnih.gov Specifically, hydroxylated N-benzylbenzamide derivatives have shown significant inhibitory activity against mushroom tyrosinase. nih.gov Similarly, (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs, which contain a β-phenyl-α,β-unsaturated carbonyl motif, are also potent tyrosinase inhibitors. mdpi.com

α-Glucosidase and α-Amylase: These enzymes are targets for managing diabetes. The inhibitory effects of various plant-derived compounds, including phenolics, on α-glucosidase and α-amylase are actively studied to find new therapeutic agents. nih.gov

Acetylcholinesterase (AChE): As a key enzyme in the nervous system, AChE is a target for treating neurodegenerative diseases. frontiersin.orgmdpi.com N-benzylpiperidine derivatives have been synthesized and shown to be effective AChE inhibitors. nih.gov Docking studies of these derivatives with the Torpedo californica AChE crystal structure help to elucidate their binding modes. frontiersin.orgnih.gov

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) signaling, making it a target for diabetes and obesity treatments. researchgate.net Inhibition of PTP1B has been shown to mediate the ubiquitination and degradation of the Bcr-Abl protein, suggesting a role in cancer therapy. nih.gov Some inhibitors act at an allosteric site rather than the active site. researchgate.net

USP1/UAF1 Deubiquitinase: This deubiquitinase complex is involved in DNA damage response pathways, making it a promising target for cancer therapy, particularly for reversing cisplatin (B142131) resistance. nih.govgoogle.com Small-molecule inhibitors have been identified that can synergize with DNA-damaging agents like cisplatin. nih.gov Inhibition of USP1/UAF1 leads to an increase in the monoubiquitination of proteins like PCNA and FANCD2. nih.govnih.gov

Characterization of Inhibitory Potency (IC50, Ki Values)

The potency of an inhibitor is quantitatively measured by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. edx.orgwikipedia.org The Ki value is the dissociation constant of the enzyme-inhibitor complex and is considered a more absolute measure of potency as it is independent of substrate concentration. edx.orgyoutube.com

The inhibitory activities of this compound analogues against various enzymes have been characterized by their IC50 and Ki values.

Table 1: Inhibitory Potency of Selected Analogues Against Various Enzymes

| Compound Class/Analogue | Enzyme Target | IC50 (µM) | Ki (µM) | Reference |

|---|---|---|---|---|

| {{ item.analogue }} | {{ item.target }} | {{ item.ic50 }} | {{ item.ki }} | {{ item.reference }} |

Antimicrobial Activity Investigations (Antibacterial, Antifungal)

Chalcone derivatives incorporating a 2,4-dichlorobenzenesulfonamide moiety have been synthesized and evaluated for their antimicrobial properties. nih.gov These investigations aim to identify new agents to combat pathogenic microorganisms.

Spectrum of Activity Against Pathogenic Microorganisms

The antibacterial activity of certain (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide derivatives was assessed by determining their minimum inhibitory concentration (MIC). For the tested series of compounds, the MIC values against all evaluated bacterial strains were found to be greater than 500 µg/mL, indicating limited potent antibacterial activity under the tested conditions. nih.gov

Mechanistic Insights into Antimicrobial Action

The primary mechanism for sulfonamide-class antimicrobials involves the inhibition of dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in many bacteria and some fungi. By inhibiting DHPS, these compounds block the production of a vital nutrient, thereby halting microbial growth and replication. nih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

Antioxidants protect cells from damage caused by oxidative stress by neutralizing free radicals. mdpi.com The antioxidant potential of this compound analogues has been explored through various in vitro assays.

The primary mechanisms by which antioxidants scavenge radicals are the hydrogen atom transfer (HAT) and single electron transfer (SET) pathways. frontiersin.org Assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are commonly used to evaluate these properties. frontiersin.org

Chalcone derivatives containing the 2,4-dichlorobenzenesulfonamide structure have demonstrated notable antioxidant activity. nih.gov For example, one such derivative showed the highest antiradical effect in its series, effectively inhibiting both DPPH and ABTS radicals. nih.gov Similarly, novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides (nitrones) have been tested for their antioxidant capabilities. mdpi.comnih.gov Fluorinated derivatives, in particular, showed high interaction with the DPPH radical, and certain analogues were identified as potent inhibitors of lipid peroxidation. nih.gov These findings highlight the potential of these chemical scaffolds in developing new antioxidant agents.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| {{ item.compound }} |

Receptor Modulation and Antagonism Studies (e.g., CCR2, CCR9 Receptors)

The C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 9 (CCR9) are G-protein-coupled receptors (GPCRs) that play critical roles in mediating immune cell migration. researchgate.netnih.govpatsnap.com Their involvement in various inflammatory diseases has made them significant targets for therapeutic drug development. nih.gov

CCR2 Antagonism:

CCR2 is primarily involved in recruiting monocytes to sites of inflammation, a process central to conditions like rheumatoid arthritis, multiple sclerosis, and atherosclerosis. nih.govnih.gov Consequently, the development of small-molecule CCR2 antagonists is a major focus of pharmaceutical research. researchgate.net The challenges in this area have been considerable, often related to species-specific differences in receptor binding and achieving high selectivity. nih.gov

Structural studies have revealed that antagonists can bind to CCR2 at different sites. Orthosteric antagonists occupy the same binding site as the natural chemokine ligand, CCL2, directly blocking its binding. nih.govbiorxiv.org In contrast, allosteric antagonists bind to a different site on the receptor, inducing a conformational change that prevents its activation. nih.govnih.gov A particularly novel allosteric site has been identified on the intracellular side of CCR2, which overlaps with the G-protein binding site, thereby inhibiting downstream signaling. nih.govchemrxiv.org

Compounds featuring a 2,4-dichlorobenzenesulfonamide moiety have been synthesized and evaluated for their biological activities. researchgate.netnih.gov For instance, a series of (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides demonstrated significant anticancer effects. researchgate.netnih.gov While these specific studies focused on cytotoxicity against cancer cell lines, the core sulfonamide structure is a recognized pharmacophore in the design of receptor antagonists. The data from these studies, particularly the inhibitory concentrations (IC₅₀), highlight the potent biological activity of this class of compounds.

| Compound | HeLa (Cervical Cancer) | HL-60 (Leukemia) | AGS (Gastric Cancer) |

|---|---|---|---|

| Derivative 4 | 2.45 | 1.54 | 9.63 |

| Derivative 5 | 1.76 | 0.89 | 1.02 |

| Derivative 6 | 2.11 | 1.43 | 1.74 |

| Derivative 7 | 2.01 | 1.33 | 1.98 |

| Derivative 8 | 1.98 | 1.29 | 2.11 |

CCR9 Antagonism:

The CCR9 receptor and its ligand, CCL25, are key to the migration of T cells to the gut. patsnap.com This makes CCR9 a promising target for treating inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis. patsnap.comnih.gov CCR9 antagonists work by blocking the interaction between CCR9 and CCL25, thus reducing the inflammatory response in the gastrointestinal tract. patsnap.com Vercirnon (B1683812) is a notable CCR9 antagonist that progressed to clinical trials. nih.govnih.gov Structural analysis of vercirnon bound to CCR9 revealed that it acts as an allosteric antagonist, binding to an intracellular site and preventing G-protein coupling. nih.gov This discovery of an intracellular binding pocket opens new avenues for designing drugs for CCR9 and other chemokine receptors. nih.gov

Investigation of Amyloid-beta (Aβ42) Aggregation Inhibition by N-benzyl Derivatives

The aggregation of the amyloid-beta peptide, particularly the 42-amino-acid-long form (Aβ42), is a central event in the pathogenesis of Alzheimer's disease. manchester.ac.ukfao.org Inhibiting this aggregation process is a primary strategy for developing new therapies. nih.govfrontiersin.org

Research has shown that N-benzyl derivatives can be effective inhibitors of Aβ42 aggregation. researchgate.net A study evaluating a library of N-benzylbenzamide, N-phenethylbenzamide, and N-benzyloxybenzamide derivatives identified several promising compounds. researchgate.net These molecules were designed by replacing a linker in chalcone, a known class of aggregation inhibitors, with an amide bioisostere. researchgate.net

The inhibitory properties of these compounds were assessed using the Thioflavin T (ThT) fluorescence assay, which measures the formation of amyloid fibrils. researchgate.net Several N-benzylbenzamide derivatives demonstrated significant inhibition of Aβ42 aggregation. researchgate.net

| Compound | Concentration (µM) | % Inhibition after 24h |

|---|---|---|

| N-benzylbenzamide (3a) | 10 | 59.8 |

| 50 | 85.4 | |

| N-benzyl-4-methoxybenzamide (3f) | 10 | 50.1 |

| 50 | 72.5 | |

| N-phenethylbenzamide (5a) | 10 | 62.3 |

| 50 | 88.1 | |

| N-benzyloxybenzamide (7a) | 10 | 55.6 |

| 50 | 79.3 |

Transmission electron microscopy further confirmed that these compounds could modulate the formation of Aβ42 fibrils. researchgate.net Furthermore, the most promising inhibitors, such as compound 5a (N-phenethylbenzamide), provided significant neuroprotection against Aβ42-induced toxicity in mouse hippocampal neuronal cells. researchgate.net Molecular docking studies suggest that the orientation of aromatic rings within these molecules plays a crucial role in their ability to inhibit aggregation. researchgate.net The N-benzyl moiety is a key feature in other compounds studied for biological activity, including N-benzyl-2,2,2-trifluoroacetamide, which has shown antioxidant and cytotoxic properties. researchgate.net

Future Research Directions and Translational Perspectives

Development of Novel N-benzyl-2,4-dichlorobenzenesulfonamide Derivatives with Enhanced Research Utility

The core structure of this compound serves as a promising scaffold for the synthesis of new derivatives with potentially enhanced biological activities. Research has demonstrated that the modification of the benzenesulfonamide (B165840) moiety can lead to compounds with significant therapeutic potential.

A pertinent example is the design and synthesis of chalcone (B49325) derivatives that incorporate a 2,4-dichlorobenzenesulfonamide (B1301883) group. nih.govnih.gov These novel compounds have shown notable anticancer effects against various human cancer cell lines, including cervical (HeLa), acute promyelocytic leukemia (HL-60), and gastric adenocarcinoma (AGS) cells. nih.govnih.gov The mechanism of action for some of these derivatives involves the induction of apoptosis through the depolarization of the mitochondrial membrane and the activation of caspases 8 and 9. nih.govnih.gov

Furthermore, some of these synthesized chalcone derivatives have exhibited antioxidant properties, highlighting the diverse biological activities that can be achieved through structural modifications of the parent compound. nih.govnih.gov The synthesis of such derivatives typically involves a multi-step process, beginning with the reaction of a primary amine with a substituted benzenesulfonyl chloride to form the sulfonamide bond, followed by further modifications to introduce other functional groups like chalcones. nih.gov

Future research in this area will likely focus on:

The synthesis of a broader range of this compound derivatives with varied substituents on both the benzyl (B1604629) and dichlorobenzenesulfonamide rings.

Systematic structure-activity relationship (SAR) studies to identify the key structural features responsible for specific biological activities.

The exploration of these new derivatives for a wider array of therapeutic applications beyond cancer, such as in inflammatory and infectious diseases.

Advanced Preclinical Research Methodologies and Models

The evaluation of novel chemical entities requires sophisticated preclinical models that can accurately predict their effects in humans. For this compound and its derivatives, the zebrafish (Danio rerio) has emerged as a powerful in vivo model for screening neuroactive and other biological properties. nih.govnih.govspbu.ru

The zebrafish model offers several advantages, including its genetic tractability, rapid development, and the optical transparency of its embryos, which allows for real-time imaging of biological processes. nih.govnih.govspbu.ru Studies on novel N-benzyl-2-phenylethylamine (NBPEA) derivatives have utilized zebrafish to assess behavioral and neurochemical effects, demonstrating the utility of this model in identifying compounds with potential therapeutic value or abuse liability. nih.govnih.govspbu.ru

Advanced preclinical research methodologies for evaluating this compound derivatives could include:

High-throughput screening of compound libraries using automated zebrafish behavioral assays.

The use of transgenic zebrafish lines with fluorescent reporters for specific cell types or signaling pathways to visualize the effects of the compounds in a living organism.

The development of zebrafish xenograft models for cancer research, where human cancer cells are implanted into zebrafish to test the efficacy of novel anticancer agents derived from this compound. nih.govnih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

To fully understand the mechanisms of action of this compound and its derivatives, an integrated multi-omics approach is essential. This involves the combination of data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the cellular and physiological responses to the compound.

For instance, studies on other environmental chemicals in zebrafish have successfully used integrated multi-omics analysis to uncover the molecular mechanisms underlying their toxicity. nih.gov This approach allows researchers to identify key perturbed pathways, such as those related to neurological function, oxidative stress, and energy metabolism. nih.gov

For this compound, a multi-omics strategy could involve:

Transcriptomics (RNA-Seq): To identify genes whose expression is altered in response to treatment with the compound, providing insights into the affected signaling pathways.

Proteomics: To analyze changes in the protein landscape of cells or tissues, revealing downstream effects on cellular machinery.

Metabolomics: To measure changes in the levels of small molecule metabolites, offering a functional readout of the metabolic state of the system.

By integrating these datasets, researchers can construct comprehensive models of the compound's mechanism of action, identify potential biomarkers of efficacy or toxicity, and discover novel therapeutic targets.

Strategic Approaches for Lead Optimization in Drug Discovery Pipelines

Once a promising lead compound like a derivative of this compound is identified, it enters the lead optimization phase of the drug discovery pipeline. The goal of this phase is to refine the chemical structure of the lead to improve its potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.

A systematic approach to lead optimization is crucial for success. A three-step protocol for structure-activity relationship (SAR) development has been proposed for other classes of compounds, which can be adapted for this compound derivatives. nih.gov This protocol involves the rapid identification of key conformational features and functional groups that are critical for biological activity. nih.gov

Key strategic approaches for the lead optimization of this compound derivatives include:

Structure-Based Drug Design: If the molecular target of the compound is known, techniques like X-ray crystallography and computational modeling can be used to visualize the binding site and guide the design of more potent inhibitors.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity can help in designing new analogs with improved properties.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling: Early assessment of the pharmacokinetic and toxicological properties of the derivatives is critical to ensure that they have the potential to become safe and effective drugs.

The table below outlines some of the key considerations and methodologies in the lead optimization process for this compound derivatives.

| Optimization Parameter | Methodologies | Desired Outcome |

| Potency | SAR studies, Bioisosteric replacement, Structure-based design | Increased binding affinity to the target |

| Selectivity | Screening against a panel of related targets, Counter-screening assays | Minimized off-target effects and potential side effects |

| Solubility | Introduction of polar functional groups, Salt formation | Improved bioavailability and formulation options |

| Metabolic Stability | Modification of metabolically labile sites, Introduction of blocking groups | Increased half-life and duration of action |

| Permeability | Modulation of lipophilicity, Reduction of polar surface area | Enhanced absorption and ability to cross biological membranes |

By employing these advanced research and development strategies, the full therapeutic potential of this compound and its derivatives can be systematically explored and translated into novel and effective therapies for a range of diseases.

Q & A

Q. What are the standard synthetic routes for N-benzyl-2,4-dichlorobenzenesulfonamide, and how are intermediates characterized?

The compound is typically synthesized via sulfonylation of benzylamine with 2,4-dichlorobenzenesulfonyl chloride under basic conditions. Reaction progress is monitored using thin-layer chromatography (TLC), and intermediates are purified via recrystallization. Final structural validation employs (e.g., δ 11.32 ppm for sulfonamide NH) and ESI-TOF-MS (observed [M-H] at m/z 403.95 vs. calculated 403.99) . For analogous sulfonamides, and elemental analysis are also critical for confirming purity and functional groups .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- : Identifies protons in aromatic and sulfonamide groups (e.g., splitting patterns for dichloro substitution).

- ESI-TOF-MS : Confirms molecular mass and fragmentation patterns.

- X-ray crystallography : Resolves bond lengths and angles in crystalline derivatives (e.g., C–S bond at ~1.76 Å in related sulfonamides) .

- FT-IR : Validates sulfonamide S=O stretches (~1350–1150 cm) .

Q. How is the antimicrobial activity of this compound screened in vitro?

Standard protocols involve:

- Broth microdilution assays : Determine minimum inhibitory concentrations (MICs) against fungi (e.g., A. flavus, C. albicans) and bacteria.

- Zone-of-inhibition tests : Compare activity to reference drugs (e.g., fluconazole).

- Statistical validation : Use Duncan’s multiple range test (P = 0.05) to assess significance, as seen in related trifluoroacetamide derivatives .

Q. What in vitro models are used to evaluate the cytotoxic potential of this compound?

Cytotoxicity is assessed via:

- MTT/Proliferation assays : Measure IC values (e.g., 100 μg/mL for 75.3% inhibition in a related compound) .

- Cell-line specificity : Test against normal vs. cancer cells to identify selective toxicity.

- Apoptosis markers : Caspase-3/7 activation and mitochondrial membrane potential assays .

Q. How are antioxidant properties quantified for sulfonamide derivatives?

Common methods include:

- DPPH/ABTS radical scavenging : Report % inhibition at 1,000 μg/mL (e.g., 78.97% for a trifluoroacetamide analog) .

- FRAP assay : Measure Fe(III) reduction (e.g., 1.352 mM Fe(II)/g) .

- CUPRAC : Correlate antioxidant capacity with copper ion reduction kinetics .

Advanced Research Questions

Q. How can molecular docking elucidate the mechanism of this compound’s antimicrobial action?

Docking studies using AutoDock 4.2.5.1 and PDB targets (e.g., AmpC beta-lactamase [1KE4], CYP51) predict binding affinities and interaction modes. Key steps:

- Ligand preparation : Optimize geometry with Mercury 3.1 and assign torsion angles .

- Grid parameterization : Define active-site residues (e.g., Ser64 in AmpC).

- Pose validation : Compare docking scores (e.g., -8.2 kcal/mol) to known inhibitors .

Q. What strategies resolve contradictions in reactivity data (e.g., unexpected byproducts)?

For unexpected reactions (e.g., N–S bond cleavage with divinyl sulfide), use:

Q. How do halogen substitutions (Cl, F) influence bioactivity in sulfonamide derivatives?

Comparative SAR studies reveal:

- Antifungal potency : Dichloro derivatives show lower MICs (15.62 μg/mL) than fluoro analogs (31.25 μg/mL) due to enhanced lipophilicity and target binding .

- Cytotoxicity : Chlorine increases selectivity (IC 54.7% vs. 70% for trifluoro) by modulating membrane permeability .

Q. What crystallographic insights are critical for optimizing sulfonamide drug design?

X-ray structures highlight:

- Hydrogen-bond networks : Sulfonamide O atoms interacting with His374 in CYP51.

- Packing motifs : π-π stacking between benzyl groups and aromatic enzyme residues .

- Torsional angles : Adjustments to reduce steric clash in enzyme active sites .

Q. How do statistical methods enhance the reliability of biological data for sulfonamides?

Advanced approaches include:

- Multivariate ANOVA : Assess interactions between variables (e.g., concentration vs. antioxidant activity) .

- Cluster analysis : Group compounds by bioactivity profiles for lead prioritization.

- Dose-response modeling : Fit sigmoidal curves to IC/MIC data using SPSS or GraphPad .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.